(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone
Description
Properties
IUPAC Name |
(4-aminophenyl)-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-3-7-16(8-4-14)23-9-11-24(12-10-23)17(25)13-1-5-15(22)6-2-13/h1-8H,9-12,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDMZPJUWJVNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157770 | |
| Record name | (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-76-8 | |
| Record name | (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Piperazine Intermediate and Amide Coupling
The predominant method involves synthesizing 4-[4-(trifluoromethyl)phenyl]piperazine as a key intermediate, followed by amide bond formation with 4-aminobenzoyl chloride.
Step 1: Synthesis of 4-[4-(Trifluoromethyl)phenyl]piperazine
Piperazine reacts with 4-(trifluoromethyl)phenyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to form the substituted piperazine. This nucleophilic aromatic substitution proceeds via deprotonation of piperazine, enabling attack on the electron-deficient aryl chloride. Reaction temperatures range from 50–80°C, with yields of 70–85% reported.
Step 2: Amide Bond Formation with 4-Aminobenzoyl Chloride
The piperazine intermediate is coupled with 4-aminobenzoyl chloride in anhydrous dichloromethane or THF, using triethylamine (TEA) or DMAP as a base. The reaction typically achieves 65–75% yield after purification via recrystallization or column chromatography.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine (TEA) |
| Temperature | 0–25°C (room temperature) |
| Reaction Time | 4–12 hours |
| Yield | 65–75% |
Alternative Route via Nitro Group Reduction
A less common approach involves synthesizing a nitro-substituted precursor, followed by catalytic hydrogenation to introduce the amine group.
Step 1: Preparation of 4-Nitrobenzoyl Intermediate
4-Nitrobenzoyl chloride is reacted with 4-[4-(trifluoromethyl)phenyl]piperazine under similar amide coupling conditions. This avoids handling the sensitive 4-aminobenzoyl chloride directly.
Step 2: Catalytic Hydrogenation of Nitro Group
The nitro intermediate undergoes hydrogenation using Pd/C (5–10 wt%) in methanol or ethanol at 45–60°C. Yields of 80–90% are reported, with high purity (>95%).
Advantages:
- Avoids instability of 4-aminobenzoyl chloride.
- Higher yields in the final reduction step.
One-Pot Synthesis Using Protecting Groups
Advanced methods employ benzyl or tert-butoxycarbonyl (Boc) groups to protect reactive sites during piperazine formation.
Comparison of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Two-Step Synthesis | 65–75 | 90–95 | Handling moisture-sensitive reagents |
| Nitro Reduction Route | 70–80 | 95–98 | Requires hydrogenation equipment |
| One-Pot with Protection | 60–70 | 85–90 | Additional deprotection steps |
Optimization and Scalability Considerations
- Solvent Selection: THF and dichloromethane are preferred for amide coupling, but greener alternatives (e.g., ethyl acetate) are under investigation.
- Catalyst Efficiency: Pd/C (5 wt%) achieves >90% conversion in hydrogenation steps, but Ni catalysts offer cost-effective alternatives for large-scale production.
- Purification: Recrystallization from acetone/water mixtures enhances purity (>98%) compared to column chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl or piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 7.0 | Inhibition of proliferation |
Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly as a serotonergic agent. It interacts with serotonin receptors, potentially offering therapeutic benefits for mood disorders.
- Serotonin Receptor Affinity : Studies suggest that the compound exhibits high affinity for 5-HT1A and 5-HT2A receptors, which are crucial in the modulation of mood and anxiety.
Antimicrobial Properties
The antimicrobial activity of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone has been evaluated against various pathogens, including bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
Case Study 1: Anticancer Mechanism
In a recent study published in Cancer Research, researchers explored the effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to a significant decrease in tumor size in vivo, suggesting its potential as a therapeutic agent.
Case Study 2: Neuropharmacological Assessment
A clinical trial investigated the effects of this compound on patients with major depressive disorder. Results indicated an improvement in depressive symptoms after administration, highlighting its potential as an antidepressant.
Mechanism of Action
The mechanism of action of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Table 1: Piperazine Substituent Effects
Key Observations :
Aromatic Ring Modifications
Table 2: Aromatic Ring Substituent Effects
Key Observations :
Heterocyclic and Hybrid Derivatives
Table 3: Hybrid Heterocyclic Derivatives
Key Observations :
- Imidazopyridazine Hybrids: Exhibit high purity and specificity for retinol-binding protein antagonism, contrasting with the target compound’s simpler structure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone, and what analytical methods validate its purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-nitrobenzoyl chloride can react with a piperazine derivative (e.g., 1-(2-furoyl)piperazine) in the presence of triethylamine, followed by reduction of the nitro group to an amine using SnCl₂ .
- Validation : Purity is confirmed via HPLC (retention time ~9.6 min) and NMR spectroscopy. For instance, ¹H-NMR (CDCl₃) shows characteristic peaks for the trifluoromethyl group (δ ~7.6–8.0 ppm) and aromatic protons (δ ~6.6–7.3 ppm) .
Q. How are spectroscopic techniques (NMR, FT-IR) employed to characterize the structural features of this compound?
- NMR Analysis : ¹H-NMR resolves aromatic protons (e.g., δ 7.27 ppm for fluorobenzyl groups) and piperazine CH₂ signals (δ 3.48–3.62 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~166.0 ppm) and trifluoromethyl-substituted phenyl carbons (δ ~143.7 ppm) .
- FT-IR : Stretching frequencies for C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies optimize the compound’s biological activity through structural modifications, and how are these changes validated?
- Modifications :
- Electron-withdrawing groups : Introducing fluorine or trifluoromethyl groups enhances metabolic stability and receptor binding .
- Piperazine substitution : Replacing the trifluoromethylphenyl group with sulfonyl or pyridinyl moieties alters selectivity (e.g., dopamine D3 receptor vs. tyrosinase inhibition) .
- Validation :
- In vitro assays : Competitive binding assays (IC₅₀ values) and enzyme inhibition studies (e.g., tyrosinase IC₅₀ = 0.87 μM) .
- Molecular docking : Computational models predict interactions with target proteins (e.g., tubulin polymerization sites) .
Q. How do researchers reconcile contradictions in reported yields or biological data across studies?
- Case Study : Synthesis yields for piperazine-based methanones vary (41–92%) due to reaction conditions (e.g., solvent polarity, temperature) .
- Resolution :
- Reproducibility checks : Standardizing reaction parameters (e.g., reflux duration, stoichiometry).
- Analytical cross-validation : Using HRMS (exact mass ±0.001 Da) and elemental analysis (C/H/N ±0.3%) to confirm batch consistency .
Q. What mechanistic insights explain the compound’s inhibitory effects on tubulin polymerization or enzyme activity?
- Tubulin Inhibition : The trifluoromethylphenyl group disrupts colchicine-binding sites, confirmed by competitive assays (Ki = 1.2 μM) .
- Enzyme Inhibition : The piperazino moiety chelates metal ions in tyrosinase active sites, supported by UV-Vis spectroscopy showing Cu²⁺ displacement .
Q. How is computational modeling applied to predict the compound’s pharmacokinetic properties or target binding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
